Dimethyl 5-fluoroisophthalate
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Overview
Description
Dimethyl 5-fluoroisophthalate is an organic compound with the molecular formula C₁₀H₉FO₄. It is a derivative of isophthalic acid, where two methyl ester groups and one fluorine atom are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Dimethyl 5-fluoroisophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 5-fluoroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Dimethyl 5-fluoroisophthalate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form 5-fluoroisophthalic acid and methanol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isophthalates, while hydrolysis results in the formation of the corresponding acid .
Scientific Research Applications
Dimethyl 5-fluoroisophthalate has several applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl 5-fluoroisophthalate exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating properties of the ester groups. These electronic effects can alter the reactivity of the benzene ring and facilitate various substitution and addition reactions .
In biological systems, fluorinated compounds often interact with enzymes and receptors differently than their non-fluorinated counterparts. The presence of fluorine can enhance binding affinity and selectivity, leading to improved pharmacological properties .
Comparison with Similar Compounds
Dimethyl 5-fluoroisophthalate can be compared with other similar compounds, such as:
Dimethyl isophthalate: Lacks the fluorine atom, resulting in different reactivity and applications.
Dimethyl 4-fluorophthalate: The fluorine atom is positioned differently on the benzene ring, leading to variations in chemical behavior and reactivity.
Dimethyl 5-chloroisophthalate: Substitution of fluorine with chlorine alters the electronic properties and reactivity of the compound.
The uniqueness of this compound lies in the specific positioning of the fluorine atom, which imparts distinct electronic effects and reactivity patterns compared to other similar compounds .
Properties
IUPAC Name |
dimethyl 5-fluorobenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOLLJWHFPBAMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398745 |
Source
|
Record name | DIMETHYL 5-FLUOROISOPHTHALATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17449-48-8 |
Source
|
Record name | DIMETHYL 5-FLUOROISOPHTHALATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17449-48-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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